molecular formula C25H23FN2OS B11186253 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one

2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one

Cat. No.: B11186253
M. Wt: 418.5 g/mol
InChI Key: JPYYJQATIPCTSW-UHFFFAOYSA-N
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Description

2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-(4-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of a quinazolinone core, substituted with a 4-tert-butylphenylmethylsulfanyl group and a 4-fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-(4-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinazolinone core.

    Attachment of the 4-tert-Butylphenylmethylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-(4-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-(4-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its potential as an inhibitor or activator of specific enzymes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-(4-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: This compound shares the tert-butylphenyl group but lacks the quinazolinone core and fluorophenyl group.

    4-tert-Butylphenylmethylsulfanyl derivatives: These compounds have similar sulfanyl groups but differ in the core structure and other substituents.

    Fluorophenylquinazolinones: These compounds share the quinazolinone core and fluorophenyl group but may have different substituents at other positions.

Uniqueness

The uniqueness of 2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-3-(4-FLUOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups and core structure. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H23FN2OS

Molecular Weight

418.5 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C25H23FN2OS/c1-25(2,3)18-10-8-17(9-11-18)16-30-24-27-22-7-5-4-6-21(22)23(29)28(24)20-14-12-19(26)13-15-20/h4-15H,16H2,1-3H3

InChI Key

JPYYJQATIPCTSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F

Origin of Product

United States

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